4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the trifluoromethyl and carboxylic acid groups . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
Trifluoromethyl compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, also exhibit unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17F3N2O2 |
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Molecular Weight |
290.28 g/mol |
IUPAC Name |
4-[(1-ethylpyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17F3N2O2/c1-2-18-5-3-4-10(18)6-9-7-17-8-12(9,11(19)20)13(14,15)16/h3-5,9,17H,2,6-8H2,1H3,(H,19,20) |
InChI Key |
QKZKOCOTPOTQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1CC2CNCC2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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